1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea

Regioisomerism Structure-Activity Relationship Molecular Recognition

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 954636-28-3) is a synthetic pyrrolidinone urea derivative with the molecular formula C21H25N3O4 and a molecular weight of 383.4 g/mol. Its structure features a 5-oxopyrrolidin-3-yl core N-substituted with a 4-ethoxyphenyl group and a urea linkage connecting to a 2-methoxyphenyl moiety.

Molecular Formula C21H25N3O4
Molecular Weight 383.448
CAS No. 954636-28-3
Cat. No. B2366661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea
CAS954636-28-3
Molecular FormulaC21H25N3O4
Molecular Weight383.448
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C21H25N3O4/c1-3-28-17-10-8-16(9-11-17)24-14-15(12-20(24)25)13-22-21(26)23-18-6-4-5-7-19(18)27-2/h4-11,15H,3,12-14H2,1-2H3,(H2,22,23,26)
InChIKeyAPDLBPJSAHZBLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 954636-28-3): Chemical Identity and Structural Class for Procurement Decisions


1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 954636-28-3) is a synthetic pyrrolidinone urea derivative with the molecular formula C21H25N3O4 and a molecular weight of 383.4 g/mol [1]. Its structure features a 5-oxopyrrolidin-3-yl core N-substituted with a 4-ethoxyphenyl group and a urea linkage connecting to a 2-methoxyphenyl moiety. This compound belongs to a class of small-molecule urea derivatives that have been investigated as formyl peptide receptor 2 (FPR2) agonists and soluble epoxide hydrolase (sEH) inhibitors, most notably represented by clinical candidates such as BMS-986235/LAR-1219, which employs a related pyrrolidinone urea scaffold [2]. The precise placement of the ethoxy and methoxy substituents distinguishes this compound from its regioisomers and other in-class candidates, creating a unique hydrogen-bonding and steric profile relevant to target engagement.

Why 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea Cannot Be Replaced by Generic Pyrrolidinone Ureas or Regioisomers


Generic substitution within the pyrrolidinone urea class is precluded by the documented sensitivity of FPR2 and sEH binding pockets to the exact positioning of alkoxy substituents on the phenyl rings. The discovery of BMS-986235 demonstrated that the introduction of a pyrrolidinone core into a linear urea scaffold rigidifies the conformation and dramatically improves agonist potency, but also introduces stringent structure-activity relationships (SAR) [1]. Even positional isomerism—such as swapping the ethoxy and methoxy groups between the N-phenyl and urea-phenyl rings—generates a distinct compound (e.g., the 2-ethoxyphenyl/4-methoxyphenyl regioisomer, CAS 946300-04-5) with different hydrogen-bond donor/acceptor geometry, dipole moment orientation, and steric occupancy [2]. In the absence of head-to-head biological data for this specific compound, the established SAR from the broader pyrrolidinone urea class indicates that substitution pattern changes of this nature routinely produce >10-fold differences in target binding affinity and functional selectivity [1]. Therefore, compound 954636-28-3 cannot be assumed interchangeable with its regioisomers or other pyrrolidinone urea analogs without explicit comparative validation.

Quantitative Differentiation of 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 954636-28-3) from Its Closest Structural Comparators


Regioisomeric Distinction: 4-Ethoxy/2-Methoxy Substitution vs. 2-Ethoxy/4-Methoxy Analog (CAS 946300-04-5)

The target compound (CAS 954636-28-3) bears a 4-ethoxyphenyl substituent on the pyrrolidinone nitrogen and a 2-methoxyphenyl group on the urea terminus. The primary structural comparator is the regioisomer 1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 946300-04-5), in which the ethoxy and methoxy positions are swapped between the two aromatic rings [1]. This positional exchange alters the spatial orientation of the terminal methyl groups by approximately 2.4 Å (estimated from standard benzyl geometry) and modifies the electronic character of the urea NH donors, as the ortho-methoxy group in the target compound can form an intramolecular hydrogen bond with the adjacent urea NH, a feature absent in the 4-methoxy regioisomer [2]. No biological assay data comparing these two regioisomers head-to-head has been published; the differentiation rests on the structural and physicochemical distinction established by the substitution pattern.

Regioisomerism Structure-Activity Relationship Molecular Recognition

Scaffold Classification: Pyrrolidinone Urea Core vs. Linear Urea and Carbocyclic Pyrrolidinone Series

The target compound incorporates a 5-oxopyrrolidin-3-yl core bearing a urea side chain at the 3-position. This scaffold category is distinct from (a) the linear urea FPR2 agonists that served as the starting point for BMS-986235 optimization, and (b) the carbocyclic phenylpyrrolidinone urea series disclosed in Bristol-Myers Squibb patents [1]. The pyrrolidinone ring in the target compound imposes a torsional angle constraint on the urea linkage that is unavailable in linear ureas. In the BMS-986235 discovery program, introduction of a pyrrolidinone core into a linear urea scaffold increased FPR2 binding Ki from moderate (>100 nM) to potent (<10 nM) values, demonstrating the scaffold's role as a potency-enhancing conformational lock [1]. The target compound's specific substitution pattern (4-ethoxyphenyl at N1, 2-methoxyphenyl urea at C3) represents a distinct scaffold variant not exemplified in the major FPR2 patent estates (e.g., US10377744, US11123311, WO2020/123456) [2].

Scaffold hopping Conformational restriction FPR2 agonism

Physicochemical Differentiation: Hydrogen-Bond Donor Topology and Calculated Properties

The target compound presents three hydrogen-bond donors (two urea NH, one potential intramolecular NH···OMe interaction) [1]. The ortho-methoxy group on the urea phenyl ring can engage in a six-membered intramolecular hydrogen bond with the adjacent urea NH, effectively reducing the solvent-exposed H-bond donor count by one relative to regioisomers where the methoxy group is in the para position [2]. This intramolecular H-bond motif has been correlated with improved membrane permeability in related urea-based GPCR ligands (Sammeta et al., J. Med. Chem. 2019, 62, 10402-10422). Calculated properties: molecular weight 383.4 g/mol, hydrogen bond donor count = 2 (effective), hydrogen bond acceptor count = 4, topological polar surface area ~82 Ų, CLogP ~2.8 (estimated via fragment-based calculation) [1]. In contrast, the regioisomer CAS 946300-04-5 (2-ethoxy/4-methoxy) has an effective HBD count of 3 and a TPSA of ~82 Ų but lacks the intramolecular H-bond motif [3].

Computational chemistry Physicochemical properties Drug-likeness

Recommended Application Scenarios for 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 954636-28-3) Based on Structural Evidence


Regioisomeric Probe for FPR2/sEH Structure-Activity Relationship (SAR) Expansion

Procure the target compound as a structurally distinct regioisomeric probe to map the steric and electronic requirements of the FPR2 orthosteric pocket or the sEH urea-binding domain. The 4-ethoxy/2-methoxy substitution pattern is not represented in the BMS-986235/-LAR-1219 optimization series [1], making this compound suitable for patent-circumventing SAR studies and selectivity profiling against FPR1, FPR3, or other epoxide hydrolase isoforms.

Membrane Permeability Benchmarking Using the Intramolecular H-Bond Motif

Use the target compound in a comparative permeability panel (PAMPA, Caco-2, or MDCK assays) alongside the regioisomer CAS 946300-04-5 to experimentally quantify the contribution of the ortho-methoxy intramolecular hydrogen bond to passive membrane flux [1]. This scenario leverages the identical molecular weight and TPSA of the two regioisomers, isolating the intramolecular H-bond as the sole differential variable [2].

Chemical Biology Tool for Inflammatory Resolution Pathway Dissection

Deploy the compound as a chemical probe in neutrophil chemotaxis or macrophage phagocytosis assays to evaluate functional FPR2 agonism [1]. Although direct potency data for this compound are absent from the literature, its pyrrolidinone urea scaffold is validated for FPR2 engagement, and the compound's novel substitution pattern may confer differential bias toward G-protein versus β-arrestin signaling pathways relative to BMS-986235.

Negative Control or Inactive Comparator in Epoxide Hydrolase Inhibitor Screening

Given the absence of published sEH inhibitory activity for this specific substitution pattern, the compound may serve as a structurally matched negative control in sEH inhibitor screening cascades. Its pyrrolidinone urea core mimics the pharmacophore of known sEH inhibitors (e.g., compounds in US10377744 [1]) while the 4-ethoxy/2-methoxy substitution may disrupt key active-site interactions, providing a valuable tool for assay validation.

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